molecular formula C18H16ClNO3 B027222 Fmoc-Ala-Cl CAS No. 103321-50-2

Fmoc-Ala-Cl

Cat. No. B027222
CAS RN: 103321-50-2
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-NSHDSACASA-N
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Description

Fmoc-Ala-Cl, also known as Carbamic acid, N-[(1S)-1-(chlorocarbonyl)ethyl]-, 9H-fluoren-9-ylmethyl ester, is a compound with the CAS Number: 103321-50-2 and a molecular weight of 329.78 . It is often used in organic synthesis .


Synthesis Analysis

Fmoc-Ala-Cl can be synthesized by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The Fmoc-Ala-Cl molecule contains a total of 41 bonds. There are 25 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), and 1 acyl halogenide (aliphatic) .


Chemical Reactions Analysis

Fmoc-Ala-Cl is frequently used as a protecting group for amines . It can be used in conjunction with o-phthalaldehyde (OPA), selective for primary amines, to doubly derivatize amino acids and biogenic amines in biological tissues .

Mechanism of Action

Target of Action

Fmoc-Ala-Cl, also known as Fmoc-L-alanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of Fmoc-Ala-Cl are the amine groups of amino acids and peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The mode of action of Fmoc-Ala-Cl involves the protection of amine groups during peptide synthesis . The Fmoc group is introduced to the amine group through a reaction with Fmoc-Cl . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Ala-Cl plays a crucial role in the biochemical pathway of peptide synthesis . This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of Fmoc-Ala-Cl are largely determined by its use in peptide synthesisIts stability, reactivity, and the ease with which the fmoc group can be added and removed are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Ala-Cl’s action is the successful protection of amine groups during peptide synthesis, allowing for the controlled addition of amino acids to a peptide chain . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of Fmoc-Ala-Cl is influenced by several environmental factors. The reaction conditions, including the pH and temperature, can affect the efficiency of Fmoc group addition and removal . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used in Fmoc deprotection . The stability of Fmoc-Ala-Cl can also be affected by exposure to moisture and heat .

Future Directions

Fmoc-Ala-Cl shows potential for future applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . In the future, the method of using FMOC-C1 as a derivatizing agent will be tested with a protein of well-known composition and, afterwards, with real samples .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456762
Record name Fmoc-Ala-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Cl

CAS RN

103321-50-2
Record name Fmoc-Ala-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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